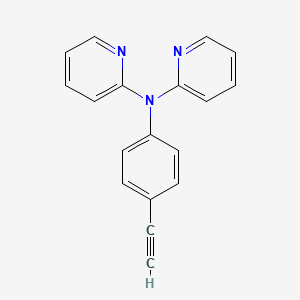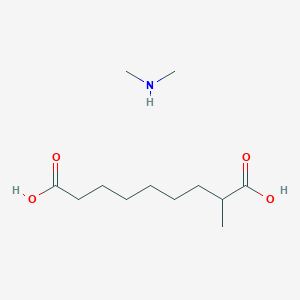
N-methylmethanamine;2-methylnonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylmethanamine;2-methylnonanedioic acid is a compound with the molecular formula C12H25NO4 and a molecular weight of 247.33100 g/mol . . It is a combination of N-methylmethanamine and 2-methylnonanedioic acid, forming a unique structure that has various applications in scientific research and industry.
Preparation Methods
The synthesis of N-methylmethanamine;2-methylnonanedioic acid involves the reaction between N-methylmethanamine and 2-methylnonanedioic acid. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product .
Chemical Reactions Analysis
N-methylmethanamine;2-methylnonanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound .
Scientific Research Applications
N-methylmethanamine;2-methylnonanedioic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylmethanamine;2-methylnonanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-methylmethanamine;2-methylnonanedioic acid can be compared with other similar compounds, such as:
N-methylmethanimine: A reactive molecular substance containing a methyl group attached to an imine.
Dimethylamine: A simple amine with two methyl groups attached to a nitrogen atom.
Methanimine: An imine with a simple structure, often used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to these similar compounds .
Properties
CAS No. |
629597-59-7 |
|---|---|
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-methylmethanamine;2-methylnonanedioic acid |
InChI |
InChI=1S/C10H18O4.C2H7N/c1-8(10(13)14)6-4-2-3-5-7-9(11)12;1-3-2/h8H,2-7H2,1H3,(H,11,12)(H,13,14);3H,1-2H3 |
InChI Key |
BUGITQQYIFJSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCC(=O)O)C(=O)O.CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


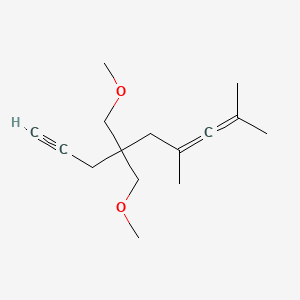
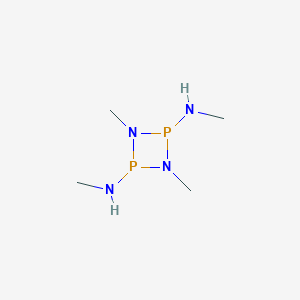
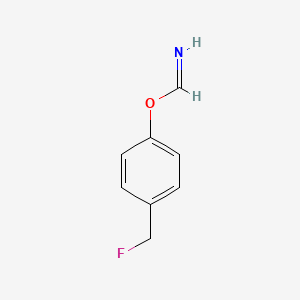
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
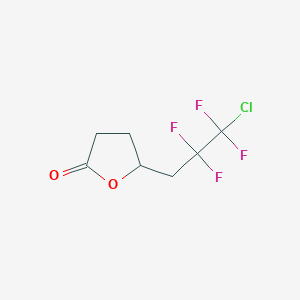
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
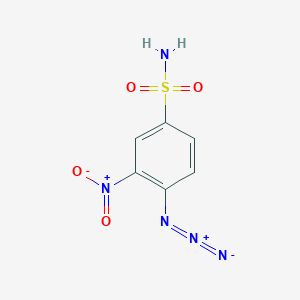
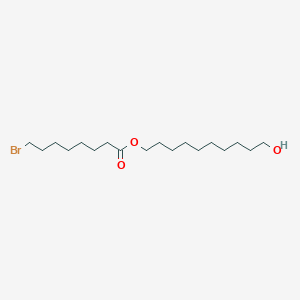

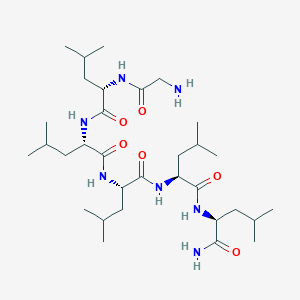
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
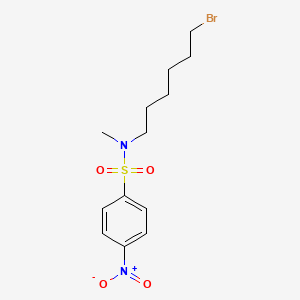
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
